2-Acetylbenzoic acid azide
Description
Historical Perspectives on Acyl Azide (B81097) Chemistry and its Evolution
The chemistry of acyl azides is rooted in the late 19th century with the work of Theodor Curtius, who first defined the Curtius rearrangement in 1885. google.com This reaction involves the thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. google.comnih.gov The isocyanate can then be trapped by various nucleophiles to yield primary amines, carbamates, or urea (B33335) derivatives. google.com Initially, the mechanism was thought to be a two-step process involving the formation of an acyl nitrene, but more recent research suggests a concerted mechanism where the migration of the R-group and the loss of nitrogen gas occur simultaneously. google.comnih.gov This rearrangement has proven to be a versatile tool in organic synthesis. rsc.orgorgsyn.org
Acyl azides themselves are derivatives of carboxylic acids with the general formula RCON₃. chemicalbook.com They are typically prepared from acyl halides or anhydrides reacting with an azide salt, or from the reaction of acylhydrazines with nitrous acid. chemicalbook.com The development of new methods for synthesizing acyl azides continues, including the direct reaction of carboxylic acids with reagents like diphenylphosphoryl azide (DPPA). chemicalbook.com The evolution of acyl azide chemistry has expanded their application beyond the Curtius rearrangement to include their use in cycloaddition reactions and as precursors to other reactive species. researchgate.netresearchgate.net
Strategic Importance of 2-Acetylbenzoic Acid Derivatives as Synthetic Precursors
2-Acetylbenzoic acid and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceuticals and natural products. rsc.org The presence of both a carboxylic acid and a ketone functional group in 2-acetylbenzoic acid allows for a diverse range of chemical transformations. researchgate.net For instance, 2-acylbenzoic acids have been utilized in the synthesis of isoindolobenzoxazinones, isoindoloquinazolinones, and phthalazinones. rsc.org
A significant application of 2-acetylbenzoic acid that highlights the role of its corresponding azide is in the synthesis of 1,2-dihydro-2-oxo-4-quinolinyl phosphates. google.comnih.gov In a one-pot cascade reaction, 2-acetylbenzoic acid is treated with a phosphoryl azide, such as diphenyl phosphoryl azide (DPPA), to generate 2-acetylbenzoic acid azide in situ. google.comnih.gov This intermediate then undergoes a Curtius rearrangement to form an isocyanate. google.comnih.gov Subsequent intramolecular cyclization and further reaction with the phosphoryl azide yield the final quinolinyl phosphate (B84403) product. google.comnih.gov This process demonstrates the strategic use of the latent reactivity of the azide, formed from the readily available carboxylic acid, to construct complex molecular architectures under mild conditions. google.comnih.gov
| Starting Material | Azide Source | Base | Solvent | Product | Yield |
| 2-Acetylbenzoic acid | DPPA | Et₃N | DCE | 2-Hydroxyquinolin-4-yl diphenyl phosphate | 17% |
| 2-Acetylbenzoic acid | DPPA | DIPEA | DCE | 2-Hydroxyquinolin-4-yl diphenyl phosphate | 16% |
Table 1: Synthesis of 2-Hydroxyquinolin-4-yl diphenyl phosphate via in-situ formation of this compound. nih.gov
Overview of Research Trajectories for Aroyl Azides in Organic Synthesis
Aroyl azides, the class of compounds to which this compound belongs, are a subject of ongoing research in organic synthesis. A primary research trajectory involves their use as precursors to aroylnitrenes through photolysis or thermolysis. These aroylnitrenes are highly reactive intermediates that can undergo various transformations, including cycloaddition reactions to form heterocyclic systems. sigmaaldrich.com The photochemistry of aroyl azides has been studied to understand the nature and reactivity of the resulting nitrene species. researchgate.net
Another significant area of research is the use of aroyl azides in [3+2] cycloaddition reactions with unsaturated compounds. urfu.ru This "click chemistry" approach allows for the efficient construction of triazole rings, which are prevalent in medicinal chemistry and materials science. datapdf.com The reactivity of the azide group as a 1,3-dipole is harnessed in these transformations.
Furthermore, the Curtius rearrangement of aroyl azides remains a cornerstone of their application, providing a reliable method for the synthesis of anilines and their derivatives. datapdf.com The isocyanates generated from this rearrangement are versatile intermediates that can be trapped with a wide range of nucleophiles. rsc.orgresearchgate.net The development of one-pot procedures that generate the aroyl azide and proceed with subsequent reactions without isolation of the intermediate is a continuing trend, enhancing the efficiency and safety of these transformations. google.comresearchgate.net The case of this compound's in-situ generation and rearrangement to form quinolinyl phosphates is a prime example of this modern synthetic strategy. google.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-acetylbenzoyl azide |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)7-4-2-3-5-8(7)9(14)11-12-10/h2-5H,1H3 |
InChI Key |
FMUSAUYSQBTDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Acetylbenzoic Acid Azide
The Curtius Rearrangement: Fundamental Aspects and Applications
The Curtius rearrangement is a cornerstone reaction of acyl azides, providing a powerful method for the conversion of carboxylic acids into amines, carbamates, and ureas via an isocyanate intermediate. wikipedia.orgorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097), leading to the loss of nitrogen gas and the formation of a highly reactive isocyanate. byjus.com
Formation of Isocyanate Intermediates
Upon heating, 2-acetylbenzoic acid azide is expected to undergo the Curtius rearrangement. The mechanism is believed to be a concerted process where the 2-acetylphenyl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen (N₂), a thermodynamically stable leaving group. wikipedia.orgchemistrysteps.com This rearrangement avoids the formation of a discrete, high-energy nitrene intermediate and results in the formation of 2-acetylphenyl isocyanate. wikipedia.orgnih.gov The migration of the aryl group occurs with complete retention of its configuration. wikipedia.org
Starting Material: this compound
Intermediate: 2-Acetylphenyl isocyanate
Byproduct: Nitrogen gas (N₂)
Subsequent Trapping Reactions with Nucleophiles (e.g., Alcohols, Water)
The isocyanate group in the 2-acetylphenyl isocyanate intermediate is a potent electrophile, readily attacked by various nucleophiles. wikipedia.orgbyjus.com This reactivity allows for the synthesis of a range of important organic compounds.
Reaction with Water: Hydrolysis of the isocyanate leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield 2-aminoacetophenone. organic-chemistry.orgbyjus.com
Reaction with Alcohols: In the presence of an alcohol (e.g., methanol (B129727) or ethanol), the isocyanate is trapped to form a stable carbamate (B1207046) (urethane) derivative. wikipedia.org For instance, reaction with ethanol (B145695) would yield ethyl (2-acetylphenyl)carbamate.
The table below summarizes the expected products from the reaction of the in situ generated 2-acetylphenyl isocyanate with common nucleophiles.
| Nucleophile | Reagent Example | Product Class | Specific Product Example |
| Water | H₂O | Primary Amine | 2-Aminoacetophenone |
| Alcohol | Ethanol (C₂H₅OH) | Carbamate | Ethyl (2-acetylphenyl)carbamate |
| Amine | Benzylamine (C₆H₅CH₂NH₂) | Urea (B33335) | 1-(2-Acetylphenyl)-3-benzylurea |
Intramolecular Cyclization Reactions
The key structural feature of this compound is the proximity of the acetyl group to the azide function. This allows for the possibility of intramolecular reactions following the initial Curtius rearrangement, leading to the formation of heterocyclic systems in what are known as cascade reactions.
Cascade Reactions Involving Curtius Rearrangement and Intramolecular Nucleophilic Addition
A likely cascade pathway begins with the formation of the 2-acetylphenyl isocyanate intermediate via the Curtius rearrangement. The carbonyl oxygen of the neighboring acetyl group can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the isocyanate. researchgate.netrsc.org This type of intramolecular cyclization is a powerful tool in heterocyclic synthesis. Such cascade reactions, which combine a rearrangement with a subsequent cyclization, are efficient methods for building molecular complexity from relatively simple starting materials. researchgate.netnih.gov
Formation of Heterocyclic Systems from In Situ Generated Intermediates
The intramolecular nucleophilic attack of the acetyl oxygen onto the isocyanate would lead to the formation of a six-membered heterocyclic ring. The likely product from this cascade reaction is a benzoxazinone (B8607429) derivative. Specifically, the cyclization of the 2-acetylphenyl isocyanate intermediate would be expected to yield 4-methyl-2H-3,1-benzoxazin-2-one. The formation of such heterocyclic systems is a common and synthetically useful outcome for ortho-substituted phenyl azides and isocyanates. organic-chemistry.orgsciforum.net
The table below outlines the potential heterocyclic products formed through intramolecular cascade reactions.
| Intermediate | Intramolecular Nucleophile | Resulting Heterocyclic System |
| 2-Acetylphenyl isocyanate | Acetyl carbonyl oxygen | 2H-3,1-Benzoxazin-2-one |
Intermolecular Reaction Pathways
Beyond the fundamental trapping of the isocyanate intermediate by external nucleophiles (as detailed in Section 3.1.2), there is limited specific information available on other intermolecular reaction pathways for this compound. The high reactivity of the isocyanate intermediate generally ensures that it will be consumed rapidly by any available nucleophile in the reaction mixture, whether that nucleophile is an external reagent or part of the molecule itself. Therefore, intermolecular reactions are largely governed by the same principles as the nucleophilic trapping reactions.
Azide-Alkyne Cycloadditions for Triazole Formation (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction in organic chemistry for the synthesis of five-membered heterocycles. wikipedia.orgyoutube.com This reaction involves the treatment of a 1,3-dipole, such as an organic azide, with a dipolarophile, typically an alkyne, to form a 1,2,3-triazole ring. wikipedia.org While the thermal reaction is effective, it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers when asymmetrical alkynes are used. wikipedia.orgorganic-chemistry.org
A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orglabinsights.nl This catalytic variant exhibits a remarkable rate acceleration (up to 10⁸ times faster than the uncatalyzed reaction) and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org The reaction is known for its wide scope, high yields, and tolerance of a broad range of functional groups. labinsights.nl It can be conducted under mild, often aqueous, conditions, making it a highly versatile and efficient synthetic tool. organic-chemistry.orgwikipedia.org
As an organic azide, this compound is a suitable substrate for participation in CuAAC reactions. It can react with various terminal alkynes in the presence of a copper(I) catalyst to furnish the corresponding 1,4-disubstituted 1,2,3-triazole products. The catalytic cycle typically involves the formation of a copper-acetylide intermediate, which then reacts with the azide. organic-chemistry.org
| Parameter | Description | Common Examples |
|---|---|---|
| Alkyne Substrate | Must be a terminal alkyne for high regioselectivity. | Phenylacetylene, Propargyl alcohol, 1-Octyne |
| Copper(I) Source | Provides the active catalyst for the cycloaddition. | CuSO₄/Sodium Ascorbate, CuI, Copper(I) bromide beilstein-journals.orgbeilstein-journals.org |
| Solvent | The reaction is tolerant of a wide range of solvents, including protic and aprotic media. | Water, t-BuOH/H₂O, Dichloromethane (DCM), Dimethylformamide (DMF) beilstein-journals.orgbeilstein-journals.org |
| Base/Additive | Often used to facilitate the reaction, especially when starting from a Cu(II) salt. | Triethylamine (Et₃N), Sodium Ascorbate (reduces Cu(II) to Cu(I)) beilstein-journals.org |
| Temperature | Reactions typically proceed efficiently at mild temperatures. | Room temperature to 35 °C beilstein-journals.orgbeilstein-journals.org |
| Expected Yield | Generally high to excellent yields are achieved. | >80% |
Acid-Catalyzed Azide-Nitrile Cycloadditions for Tetrazole Synthesis
The synthesis of 5-substituted-1H-tetrazoles can be achieved through the [3+2] cycloaddition of an azide with an organic nitrile. nih.gov This transformation is often facilitated by the use of Brønsted or Lewis acid catalysts. acs.orgorganic-chemistry.org The fundamental role of the catalyst is to activate the nitrile substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide. acs.orgorganic-chemistry.org
Mechanistic studies, supported by DFT calculations, indicate that the acid-catalyzed reaction proceeds in a stepwise fashion. acs.org The process begins with the coordination of the acid catalyst to the nitrogen atom of the nitrile. This activation is followed by the attack of the azide, leading to the formation of an open-chain imidoyl azide intermediate, which subsequently undergoes cyclization to form the stable aromatic tetrazole ring. acs.orgresearchgate.net Various catalytic systems have been developed, including those based on zinc, aluminum, and ammonium (B1175870) salts. organic-chemistry.orgresearchgate.netchalcogen.ro
This compound can serve as the azide component in this reaction, reacting with a variety of organonitriles under acidic conditions to produce N-substituted tetrazoles. The reaction's efficiency and outcome depend on the nature of the nitrile and the specific catalyst employed.
| Nitrile Substrate | Expected Tetrazole Product | Common Catalyst |
|---|---|---|
| Benzonitrile | 1-(2-Acetylbenzoyl)-5-phenyl-1H-tetrazole | ZnCl₂, NH₄Cl |
| Acetonitrile | 1-(2-Acetylbenzoyl)-5-methyl-1H-tetrazole | Zn(OTf)₂ |
| Propionitrile | 1-(2-Acetylbenzoyl)-5-ethyl-1H-tetrazole | AlCl₃ |
| Butyronitrile | 1-(2-Acetylbenzoyl)-5-propyl-1H-tetrazole | ZnBr₂ |
Photochemical Transformations of Aroyl Azides
Aroyl azides, such as this compound, are photosensitive compounds that can undergo chemical transformation upon exposure to ultraviolet light. The primary photochemical event is the extrusion of molecular nitrogen (N₂) to generate a highly reactive aroylnitrene intermediate, which can then engage in a variety of subsequent reactions. beilstein-journals.orgnih.gov
Generation and Reactivity of Aroylnitrenes
The photolysis of this compound leads to the formation of the corresponding 2-acetylbenzoyl nitrene. This process is initiated by the absorption of a photon, which promotes the azide to an excited state, followed by the rapid loss of N₂. The initially formed nitrene is typically in the singlet electronic state. beilstein-journals.org While singlet nitrenes can undergo intersystem crossing (ISC) to the more stable triplet ground state, their subsequent reactivity is often dominated by rapid intramolecular pathways, especially when suitable functional groups are positioned proximally. beilstein-journals.org
For nitrenes generated at the ortho position to a carbonyl group, such as in 2-acetylbenzoyl nitrene, a characteristic reaction is intramolecular ring expansion. electronicsandbooks.com The proposed mechanism involves the singlet nitrene (¹2 ) undergoing cyclization to form a transient benzazirine intermediate (3 ). This strained three-membered ring then opens to form a seven-membered didehydroazepine intermediate (4 ), which is highly reactive. beilstein-journals.org In the presence of a nucleophilic solvent like methanol, this intermediate is readily trapped to yield a stable 2-methoxy-3H-azepine derivative (5 ). beilstein-journals.orgelectronicsandbooks.com Studies on the photolysis of the closely related compound o-azidoacetophenone in methanol have shown the formation of 2-methoxy-3-acetyl-3H-azepine in moderate yield, supporting this reaction pathway. electronicsandbooks.com
Analysis of Intermediate Species by Time-Resolved Spectroscopy
The direct observation and characterization of the short-lived intermediates involved in the photolysis of aroyl azides are made possible by time-resolved spectroscopic techniques, such as nanosecond laser flash photolysis (LFP). nih.gov In a typical LFP experiment, a short pulse of laser light (the "pump") initiates the photochemical reaction, and the subsequent changes in the sample are monitored by a second light source (the "probe"), allowing for the recording of transient absorption spectra on nanosecond to microsecond timescales. nih.gov
Studies on acetyl-substituted benzoyl azides have utilized these techniques to identify key reactive intermediates. osti.gov Upon laser excitation, one of the first species that can be observed is the excited triplet state of the parent azide, formed via intersystem crossing from the initially populated singlet excited state. osti.gov This triplet azide then decays, leading to the formation of the aroylnitrene.
The direct detection of the singlet aroylnitrene can be challenging due to its extremely short lifetime, as it is rapidly consumed by intramolecular reactions. researchgate.net However, its existence is confirmed by the prompt appearance of subsequent intermediates or final products. In some cases, particularly in inert matrices at cryogenic temperatures, the singlet nitrene can be stabilized and its spectroscopic signature recorded. researchgate.net The triplet nitrene, being generally more stable, can sometimes be observed by techniques like electron spin resonance (ESR) spectroscopy at low temperatures. osti.gov
| Parent Compound | Observed Intermediate | Detection Method | Key Spectroscopic Features (λmax) | Reference |
|---|---|---|---|---|
| 4-Acetylbenzoyl azide | Triplet Excited State Azide | Transient Absorption Spectroscopy | ~350 nm | osti.gov |
| Benzoyl azide | Singlet Benzoylnitrene | Matrix Isolation Spectroscopy (Ar, 12 K) | ~335 nm | researchgate.net |
| 4-Acetylphenoxycarbonyl azide | Triplet Carbonylnitrene | ESR Spectroscopy (8 K) | N/A (ESR Signal) | osti.gov |
Synthetic Applications in Advanced Organic Transformations
Construction of Nitrogen-Containing Heterocyclic Scaffolds
2-Acetylbenzoic acid and its azide (B81097) derivative are key precursors for synthesizing a wide array of nitrogen-containing heterocycles, which are significant structural motifs in pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net
A notable application of 2-substituted benzoic acids, in conjunction with organic azides, is in the synthesis of quinolinones through a cascade reaction mechanism. A method catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) facilitates a Curtius rearrangement followed by an intramolecular cyclization. rsc.orgresearchgate.net This process begins with the activation of the carboxylic acid, formation of an acyl azide, its subsequent rearrangement to an isocyanate, and finally, a nucleophilic addition reaction that leads to the cyclized quinolinone product. researchgate.net This metal-free approach is valued for its operational simplicity and broad substrate scope, providing access to a variety of biologically relevant heterocycles. rsc.org
Table 1: Examples of Quinolinone Synthesis via Cascade Reaction
| 2-Substituted Benzoic Acid Precursor | Organic Azide | Resulting Quinolinone Product | Catalyst |
|---|---|---|---|
| 2-Vinylbenzoic acid | Tosyl azide | 3,4-Dihydroquinolin-2(1H)-one | DMAP |
| 2-Ethynylbenzoic acid | Benzoyl azide | Quinolin-2(1H)-one | DMAP |
Phthalazinone Derivatives from 2-Acylbenzoic Acid Precursors
2-Acylbenzoic acids, including 2-acetylbenzoic acid, are fundamental building blocks for the synthesis of phthalazinone derivatives. researchgate.netresearchgate.net These compounds are of significant interest due to their wide range of pharmacological properties. researchgate.netnih.gov The synthesis typically involves the condensation of a 2-acylbenzoic acid with hydrazine (B178648) or its derivatives. longdom.org This reaction proceeds via a cyclization mechanism to form the stable phthalazinone ring system. The versatility of this method allows for the creation of a diverse library of phthalazinone compounds by varying the substituents on both the benzoic acid and the hydrazine precursors. longdom.orgekb.eg Catalyst- and solvent-free systems have been developed that can transform various 2-acylbenzoic acids and hydrazines into phthalazinones in nearly quantitative yields. researchgate.net
The structural framework of 2-acetylbenzoic acid also lends itself to the synthesis of isoindolinones and isobenzofuranones. 2-Acylbenzoic acids are recognized as versatile synthons for the construction of these and other heterocycles. researchgate.netresearchgate.net
In the case of isobenzofuranone formation, 2-acetylbenzoic acid can exist in equilibrium with its cyclic tautomer, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone, which is a phthalide (B148349) structure. nih.gov This inherent cyclization potential is a key feature of its chemistry.
The synthesis of isoindolinones can be achieved through catalyst-free cascade cyclization reactions of 2-acylbenzoic acids with various amino alcohols or diamines. researchgate.net This straightforward, one-pot method provides access to diverse isoindolobenzoxazinones and isoindoloquinazolinones. researchgate.net
Table 2: Heterocycle Formation from 2-Acetylbenzoic Acid
| Reactant | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Hydrazine Hydrate | 4-Methyl-2H-phthalazin-1-one | Condensation/Cyclization |
| (Self-cyclization) | 3-Hydroxy-3-methyl-1(3H)-isobenzofuranone | Tautomerization |
Strategies for Diversified Heterocycle Architectures
The reactivity of the azide group makes 2-acetylbenzoic acid azide a valuable precursor for a wide range of heterocyclic systems beyond those previously mentioned. nih.govnih.gov Organic azides are well-established building blocks in the assembly of structurally diverse nitrogen-containing heterocycles through various reaction pathways, including intermolecular or intramolecular reactions under thermal or catalyzed conditions. nih.gov These pathways can include [3+2] cycloadditions, domino reactions, and C-H amination/insertion reactions, leading to the formation of five- and six-membered rings and their fused analogs. nih.govnih.gov For instance, cascade reactions involving 2-azidobenzaldehydes (a related class of compounds) with various substrates have been used to synthesize pyrrole-fused quinolines and other complex condensed quinoline (B57606) systems. nih.gov
Accessing Complex Molecular Structures through Rearrangement and Cycloaddition
Molecular rearrangements, particularly the Curtius rearrangement, are central to the synthetic utility of this compound, providing a gateway to highly reactive intermediates that can be trapped to form a variety of complex molecules.
The Curtius rearrangement is the thermal decomposition of an acyl azide to produce an isocyanate as the primary intermediate. researchgate.netnih.gov This rearrangement is highly valued for its tolerance of a wide variety of functional groups and its predictable stereochemistry. nih.gov
Starting from 2-acetylbenzoic acid, the corresponding acyl azide can be generated. Upon heating, this azide undergoes the Curtius rearrangement, losing dinitrogen gas to form a highly reactive isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate is a powerful electrophile that can be "trapped" by various nucleophiles. Reaction with an amine yields a substituted urea (B33335), while reaction with an alcohol produces a carbamate (B1207046). organic-chemistry.org This one-pot procedure, converting a carboxylic acid to a protected amine derivative, is a cornerstone of modern medicinal chemistry and drug discovery. nih.govorganic-chemistry.org
Table 3: Formation of Ureas and Carbamates via Isocyanate Intermediate
| Isocyanate Precursor | Trapping Nucleophile | Resulting Product Class |
|---|---|---|
| 2-Acetylphenyl isocyanate | Aniline | Urea |
| 2-Acetylphenyl isocyanate | tert-Butanol | Carbamate |
Catalytic Strategies Utilizing Acyl Azides
Organocatalysis has emerged as a powerful, metal-free alternative for mediating complex organic transformations, including those involving azides. A notable application is the enamine/enolate-mediated azide-carbonyl [3+2] cycloaddition reaction. [cite: 6] This approach provides an excellent alternative to metal-catalyzed methods for synthesizing densely functionalized 1,2,3-triazoles, circumventing the need for alkyne substrates. [cite: 6]
In this type of reaction, an organocatalyst, typically a secondary amine, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks the azide, initiating a cycloaddition cascade. The use of readily available carbonyl compounds as substrates makes this a versatile and attractive strategy. [cite: 6] This methodology allows for the synthesis of 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted 1,2,3-triazoles. [cite: 6] The reaction mechanism avoids metal catalysts, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
| Reaction Type | Key Reactants | Catalyst Type | Product | Significance |
| Azide-Carbonyl [3+2] Cycloaddition | Organic Azide, Carbonyl Compound | Secondary Amines (e.g., Proline derivatives) | Substituted 1,2,3-Triazoles | Metal-free "click chemistry" alternative; utilizes readily available carbonyls instead of alkynes. [cite: 6] |
Metal-free synthetic strategies are of paramount importance in modern organic chemistry for their cost-effectiveness, reduced environmental impact, and lower risk of product contamination. Organic azides are versatile precursors for the synthesis of a wide array of N-heterocycles under metal-free conditions. [cite: 1, 2, 7]
One of the most direct metal-free approaches involving acyl azides is their thermal decomposition. For instance, azides derived from o-acylbenzoic acids can undergo thermal reactions to generate nitrogen-containing heterocyclic compounds. [cite: 4] The substitution of the hydroxy group in the ring form of o-acetylbenzoic acid with an azide group can be achieved using various methods, with diphenylphosphoryl azide (DPPA) being particularly effective. [cite: 4] The resulting this compound can then be subjected to thermal conditions to induce cyclization and nitrogen extrusion, leading to the formation of heterocyclic systems.
Furthermore, metal-free intramolecular azide-olefin oxidative cycloadditions have been developed. [cite: 1] Vinyl azides, for example, can decompose under thermal or photolytic conditions to form nitrenes or 2H-azirines, which are highly reactive intermediates for synthesizing N-heterocycles like pyrroles. [cite: 1] These reactions highlight the utility of the azide functional group in constructing complex molecular architectures without the need for transition metal catalysts. [cite: 2]
| Method | Precursor | Conditions | Intermediate | Product |
| Thermal Decomposition | o-Acylbenzoic Acid Azide | Heating | Acyl Nitrene | N-Heterocycles |
| Photocatalyst-Free Decomposition | α-Keto Vinyl Azide | Visible Light (e.g., blue LED) | Vinyl Nitrene / 2H-Azirine | Substituted Pyrroles [cite: 1] |
| Denitrogenative Cyclization | Vinyl Azide | Trifluoroacetic anhydride (B1165640), Et₃N | Not specified | 5-(Trifluoromethyl)isoxazoles [cite: 1] |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 2-Acetylbenzoic acid azide (B81097) and its derivatives can be determined.
The ¹H NMR spectrum of 2-Acetylbenzoic acid azide is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region would likely show a complex multiplet pattern due to the coupling between the four adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the acetyl and the acyl azide groups.
For a related compound, benzyl azide, the aromatic protons typically appear as a multiplet in the range of δ 7.28-7.44 ppm, while the methylene protons adjacent to the azide group show a singlet at approximately δ 4.33 ppm. rsc.orgchemspider.com In the case of this compound, the aromatic protons would likely be shifted further downfield due to the additional deshielding effect of the carbonyl group. The methyl protons of the acetyl group would appear as a sharp singlet, likely in the region of δ 2.5 ppm, similar to what is seen in other acetylated aromatic compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.5 - 8.2 | Multiplet |
Note: The predicted values are based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the two carbonyl carbons (one from the acetyl group and one from the acyl azide), the six aromatic carbons, and the methyl carbon.
The carbonyl carbon of the acyl azide group is anticipated to be in the range of δ 160-170 ppm. The carbonyl carbon of the acetyl group would likely appear further downfield, around δ 190-200 ppm. The aromatic carbons will produce a set of signals between δ 120-140 ppm, with the carbon attached to the acyl azide group and the carbon attached to the acetyl group being the most deshielded. The methyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 25-30 ppm.
For comparison, the ¹³C NMR spectrum of benzyl azide shows signals for the aromatic carbons at δ 128.2, 128.3, 128.9, and 135.4 ppm, and the methylene carbon at δ 54.8 ppm. chemspider.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Acyl Azide Carbonyl (C=O) | 160 - 170 |
| Acetyl Carbonyl (C=O) | 190 - 200 |
| Aromatic Carbons | 120 - 140 |
Note: The predicted values are based on the analysis of structurally similar compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the key functional groups present in this compound, particularly the azide and carbonyl moieties.
The azide functional group (N₃) has a very strong and characteristic antisymmetric stretching vibration that appears in a relatively clean region of the IR spectrum, typically between 2100 and 2170 cm⁻¹. acs.orgresearchgate.net This sharp and intense absorption is a key diagnostic feature for the presence of the azide group. For example, the IR spectrum of benzyl azide shows a strong azide stretch at 2090 cm⁻¹. chemspider.com A similar strong absorption is expected for this compound. In Raman spectroscopy, the symmetric stretch of the azide group is also observable, though it is generally weaker than the antisymmetric stretch in the IR spectrum.
The carbonyl (C=O) stretching vibration in acyl azides is also a prominent feature in their IR spectra. This absorption typically occurs at a higher frequency compared to the corresponding acyl chlorides, generally in the range of 1680-1720 cm⁻¹. The exact position of the carbonyl band is influenced by the electronic effects of the substituents on the aromatic ring. For this compound, two distinct carbonyl stretches are expected: one for the acyl azide carbonyl and another for the acetyl carbonyl. The acetyl carbonyl stretch would likely appear at a slightly lower frequency, in the range of 1680-1700 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (N₃) | Antisymmetric Stretch | 2100 - 2170 | Strong, Sharp |
| Acyl Azide Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong |
Note: The expected frequency ranges are based on data for analogous compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺), confirming the molecular weight of the compound.
A characteristic fragmentation pathway for acyl azides is the loss of a molecule of nitrogen (N₂), which is a very stable neutral molecule. nih.govresearchgate.net This initial fragmentation would lead to the formation of an acylnitrene intermediate, which can then undergo a Curtius rearrangement to form an isocyanate. nih.govwikipedia.orgbyjus.comorganic-chemistry.orgchemistrysteps.com The resulting isocyanate fragment would be a prominent peak in the mass spectrum. Further fragmentation of the isocyanate and the acetyl-substituted aromatic ring would lead to a series of smaller fragment ions, providing further structural information.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formation Pathway |
|---|---|---|
| 189 | [M]⁺ | Molecular Ion |
| 161 | [M - N₂]⁺ | Loss of nitrogen gas |
| 133 | [M - N₂ - CO]⁺ | Loss of nitrogen and carbon monoxide |
| 118 | [C₇H₆O]⁺ | Fragmentation of the aromatic ring |
Note: The m/z values are calculated based on the most common isotopes.
Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Studies
In the broader context of benzoic acid derivatives, UV-Vis spectroscopy has been employed to study various azo dyes derived from these acids academie-sciences.fr. These studies highlight how different functional groups and their positions on the benzene ring influence the electronic absorption spectra academie-sciences.fr.
Circular Dichroism (CD) studies have been conducted on 2-acetylbenzoic acid in the presence of optically active amines rsc.org. These studies revealed that induced circular dichroism could be observed when 2-acetylbenzoic acid was mixed with amines like (–)-(R)-amphetamine in non-polar solvents rsc.org. This phenomenon is attributed to the formation of a contact ion pair between the carboxylic acid and the optically active amine rsc.org. While this provides information on the parent compound, specific CD studies on the chiral properties of this compound have not been reported.
X-Ray Crystallography for Absolute Configuration Determination
Detailed X-ray crystallographic data for the specific compound this compound is not available in the surveyed scientific literature. However, extensive crystallographic studies have been performed on the parent compound, 2-acetylbenzoic acid, and its derivatives, which can offer a basis for understanding the potential solid-state structure.
The crystal structure of the phthalide (B148349) form of 2-acetylbenzoic acid (C9H8O3) has been determined, revealing a single type of hydrogen bond that forms puckered ribbons running along the c direction nih.gov. The dihedral angle between adjacent molecules within these ribbons is 77.4(1) degrees nih.gov.
Furthermore, the crystal structure of 2-acetylamino-benzoic acid has been elucidated, crystallizing in the orthorhombic space group Fdd2 researchgate.netresearchgate.net. In this structure, the nitrogen of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring, and the crystal cohesion is maintained by N—H···O and O—H···O hydrogen bonds researchgate.net.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For 2-Acetylbenzoic acid azide (B81097), DFT calculations would be instrumental in understanding its decomposition pathways and the nature of the transient species involved.
The thermal or photochemical decomposition of acyl azides, often leading to the Curtius rearrangement, is a primary reaction pathway. Theoretical studies on simpler acyl azides, like benzoyl azide, have been pivotal in understanding the mechanistic intricacies of this transformation. It is generally accepted that the Curtius rearrangement can proceed through either a concerted mechanism, where the migration of the aryl group and the expulsion of dinitrogen occur simultaneously, or a stepwise pathway involving the formation of a highly reactive acyl nitrene intermediate.
Computational investigations suggest that the energy barrier between the concerted and stepwise pathways is often small, and the predominant mechanism can be influenced by factors such as the electronic nature of the substituents on the aromatic ring and the reaction conditions. For 2-Acetylbenzoic acid azide, the presence of the ortho-acetyl group is expected to play a significant role. DFT calculations would be essential to model the potential energy surface for both the concerted and stepwise routes. This would involve locating the transition state structures for both the concerted rearrangement and for the formation of the acyl nitrene, followed by the transition state for the subsequent rearrangement of the nitrene. The calculated activation energies for these pathways would reveal the most probable reaction mechanism. It is hypothesized that the electron-withdrawing nature of the acetyl group could influence the electronic structure of the transition states, potentially favoring one pathway over the other.
A hypothetical reaction coordinate diagram based on DFT calculations for a related acyl azide is presented below, illustrating the energetic profiles of concerted versus stepwise mechanisms.
| Reaction Coordinate | Concerted Pathway Energy (kcal/mol) | Stepwise Pathway Energy (kcal/mol) |
| Reactant (Acyl Azide) | 0 | 0 |
| Transition State 1 | 30 | 35 (to Nitrene) |
| Intermediate (Acyl Nitrene) | - | 15 |
| Transition State 2 | - | 20 (to Isocyanate) |
| Product (Isocyanate) | -10 | -10 |
Note: The energy values in this table are hypothetical and serve to illustrate the concepts. Actual values for this compound would require specific DFT calculations.
Should the decomposition of this compound proceed through a stepwise mechanism, the characterization of the resulting reactive intermediates is crucial. The primary intermediate would be the 2-acetylbenzoyl nitrene. DFT calculations can provide detailed information about its electronic and geometric structure. Key questions that can be addressed include the nature of its ground state (singlet or triplet) and the geometry of the molecule. Computational studies on analogous aroylnitrenes have shown that the singlet state is often the ground state and can be stabilized by interactions with adjacent functional groups. In the case of 2-acetylbenzoyl nitrene, a potential intramolecular interaction between the electron-deficient nitrene center and the lone pair of electrons on the carbonyl oxygen of the acetyl group could be investigated.
Furthermore, the possibility of the formation of an imidoyl azide intermediate through tautomerization cannot be ruled out. DFT calculations can be employed to determine the relative energies of the acyl azide and its corresponding imidoyl azide tautomer, as well as the energy barrier for their interconversion. The geometric parameters and vibrational frequencies of these intermediates can also be calculated to aid in their potential experimental detection.
Molecular Dynamics and Ab Initio Calculations for Conformational Analysis
The conformational flexibility of this compound, particularly the orientation of the acetyl and azide groups relative to the benzene (B151609) ring, can significantly impact its reactivity. Molecular dynamics (MD) simulations and ab initio calculations are powerful tools for exploring the conformational landscape of molecules.
MD simulations can be used to sample a wide range of conformations of this compound over time, providing insights into its dynamic behavior. By analyzing the trajectories, one can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might need to adopt a specific conformation to undergo a particular reaction.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide highly accurate energies for different conformers. A potential energy surface can be constructed by systematically varying the dihedral angles defining the orientation of the acetyl and azide groups. This would allow for the identification of the global minimum energy conformation and any other low-lying local minima. For ortho-substituted benzoyl derivatives, steric and electronic interactions between the substituents and the carbonyl group are known to dictate the preferred conformation. In this compound, the interplay between the steric hindrance of the acetyl group and potential intramolecular interactions would be a key focus of such a study.
Studies on Tautomerism and Isomerism of Related Species
The concept of tautomerism is relevant to this compound, particularly the potential for azide-imidoyl azide tautomerism. While the acyl azide form is generally more stable, the imidoyl azide tautomer could be a key intermediate in certain reactions. Computational studies on similar systems can shed light on the thermodynamics and kinetics of this tautomeric equilibrium. The relative energies of the tautomers and the transition state connecting them can be calculated using high-level ab initio or DFT methods.
Isomerism, particularly rotational isomerism (conformational isomerism), is also a critical aspect, as discussed in the conformational analysis section. The relative orientation of the acetyl and azide groups can lead to different rotational isomers with distinct energies and reactivities.
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of transient species or for confirming the structure of the starting material. For this compound, ab initio and DFT methods can be used to calculate its vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure and to identify characteristic vibrational modes associated with the azide and acetyl groups. nih.gov The prediction of the electronic absorption spectrum can provide information about the electronic transitions and help in designing photochemical experiments. nih.gov Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR data.
The following table presents a hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups in a molecule like this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Asymmetric N₃ stretch | ~2130 | ~2150 |
| Symmetric N₃ stretch | ~1240 | ~1250 |
| Carbonyl (acetyl) C=O stretch | ~1690 | ~1700 |
| Carbonyl (aroyl) C=O stretch | ~1710 | ~1720 |
Note: These are typical frequency ranges and would need to be specifically calculated for this compound.
Design Principles for Novel Azide-Based Transformations
Computational studies can go beyond explaining existing reactivity and can be used to design new reactions. By understanding the factors that control the reaction pathways of this compound, one can devise strategies to favor desired transformations. For instance, if computational results indicate that the formation of a nitrene intermediate is feasible, one could design experiments to trap this intermediate with various substrates to synthesize novel nitrogen-containing compounds.
The presence of the ortho-acetyl group offers a unique handle for designing intramolecular reactions. Theoretical calculations could be used to explore the feasibility of intramolecular cyclization reactions involving the nitrene or isocyanate intermediates with the acetyl group. By modeling the transition states for these potential cyclization pathways, one could predict whether such reactions are energetically favorable and guide the experimental efforts towards the synthesis of new heterocyclic scaffolds. For example, the interaction between the nitrene and the carbonyl oxygen could potentially lead to the formation of an oxazole (B20620) or related heterocyclic system. DFT calculations would be instrumental in predicting the activation barriers for such transformations and the stability of the resulting products.
Future Research Directions and Emerging Applications
Development of Green Chemistry Approaches for Acyl Azide (B81097) Synthesis
The synthesis of acyl azides has traditionally relied on reagents and conditions that are not environmentally benign. A significant future direction is the development of greener synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. Research in this area is exploring several promising avenues:
Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems for the conversion of carboxylic acids to acyl azides can significantly reduce waste. This includes the development of novel catalysts that can operate under mild conditions.
Alternative Azide Sources: The use of safer and more sustainable azide sources is a key goal. This involves exploring alternatives to potentially explosive reagents like sodium azide.
Benign Solvents: The replacement of traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of greening acyl azide synthesis. The use of polyethylene (B3416737) glycol 400 (PEG-400) has been reported as an effective green reaction medium for the nucleophilic substitution reaction of acid chlorides with sodium azide. raco.cat
One-Pot Procedures: Designing one-pot syntheses that combine multiple reaction steps without the isolation of intermediates can improve efficiency and reduce solvent usage and waste generation. A mild and effective method for the synthesis of acyl azides from carboxylic acids without involving the Curtius rearrangement uses trichloroacetonitrile, triphenylphosphine, and sodium azide. raco.catorganic-chemistry.org Another approach utilizes a trichloroisocyanuric acid–triphenylphosphine system. researchgate.net
| Synthesis Method | Key Reagents/Conditions | Green Chemistry Principle Addressed |
| Catalytic Azidation | Novel catalysts, mild conditions | Atom Economy, Reduced Waste |
| Alternative Azide Sources | Safer azide transfer reagents | Inherent Safety |
| Benign Solvents | Water, PEG-400, supercritical CO2 | Safer Solvents |
| One-Pot Synthesis | Trichloroacetonitrile/PPh3/NaN3 | Process Intensification, Waste Reduction |
Integration of 2-Acetylbenzoic Acid Azide Chemistry in Flow Reactors
Flow chemistry offers significant advantages for handling potentially hazardous intermediates like acyl azides, including improved safety, scalability, and process control. nih.govakjournals.com The integration of this compound chemistry into continuous flow systems is a promising area for future research.
Key aspects of this integration include:
In Situ Generation and Consumption: Flow reactors are ideal for the on-demand generation of this compound, which can then be immediately used in a subsequent reaction step. This minimizes the accumulation of potentially explosive intermediates. rsc.orgrsc.org
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing the exothermic nature of many azide reactions and for controlling the Curtius rearrangement.
Safe Handling of Hazardous Reagents: Flow systems can be designed to handle hazardous reagents like sodium azide more safely, for instance, by using packed beds or monolithic reactors containing an immobilized azide source. africacommons.net
Process Automation and Optimization: Continuous flow setups can be automated for high-throughput screening of reaction conditions and for process optimization, accelerating the discovery of new reactions and applications for this compound.
A reported continuous-flow system for acyl azide generation involves the reaction of a hydrazide precursor with nitrous acid in an aqueous phase, followed by extraction into an organic phase for subsequent peptide coupling. researchgate.net This approach highlights the potential for safe and efficient multi-step syntheses in flow.
Exploration of Novel Catalytic Systems for Azide Reactivity
While the Curtius rearrangement is the most well-known reaction of acyl azides, there is a growing interest in developing novel catalytic systems to unlock alternative reaction pathways and enhance selectivity. For this compound, this could lead to the development of new synthetic methodologies.
Future research in this area will likely focus on:
Transition Metal Catalysis: The use of transition metals to catalyze reactions of acyl azides beyond C-H amidation is an area of active research. acs.org This could involve exploring new catalyst systems for cycloadditions, annulations, and other transformations.
Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions of this compound would be highly valuable for the synthesis of chiral molecules. An example is the use of a P-chiral phosphine (B1218219) catalyst, HypPhos, in the asymmetric Staudinger–aza-Wittig reaction for the desymmetrization of ketones. escholarship.orgescholarship.org
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to activate acyl azides for new types of transformations, potentially avoiding the high temperatures required for thermal rearrangements.
Biocatalysis: The use of enzymes to catalyze reactions of acyl azides is a largely unexplored area that could offer high selectivity and environmentally friendly reaction conditions.
| Catalytic System | Potential Reaction Type | Key Advantage |
| Rhodium/Ruthenium Catalysts | C-H Amidation | Direct functionalization of C-H bonds |
| Chiral Phosphine Catalysts | Asymmetric Staudinger–aza-Wittig | Enantioselective synthesis of heterocycles |
| Novel Transition Metal Catalysts | Cycloadditions, Annulations | Access to new molecular scaffolds |
| Photocatalysts | Radical-mediated transformations | Mild reaction conditions |
Advanced Synthetic Methodologies for Architecturally Complex Derivatives
This compound is a versatile building block that can be used to construct a wide range of architecturally complex molecules. Future research will focus on developing new synthetic methodologies that leverage the unique reactivity of this compound.
Promising directions include:
Cascade Reactions: Designing cascade reactions that are initiated by the reaction of the acyl azide group would allow for the rapid construction of complex molecular frameworks in a single synthetic operation.
Multicomponent Reactions: The development of new multicomponent reactions involving this compound would provide a highly efficient means of generating molecular diversity.
Synthesis of Heterocycles: Acyl azides are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.netnih.gov New methods for the synthesis of novel heterocyclic systems from this compound are a key area of interest.
Late-Stage Functionalization: The use of this compound for the late-stage functionalization of complex molecules could provide a powerful tool for drug discovery and development.
The Curtius rearrangement of acyl azides is a key step in the synthesis of many medicinally important compounds, including the antiviral drug oseltamivir. nih.govwikipedia.org This highlights the potential of using this compound in the synthesis of complex pharmaceutical agents.
Mechanistic Insights into Underexplored Reaction Pathways
A deeper understanding of the reaction mechanisms of acyl azides is crucial for the development of new synthetic methods and for controlling reaction outcomes. While the Curtius rearrangement is well-studied, other reaction pathways of this compound are less understood.
Future mechanistic studies could focus on:
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, predict reaction outcomes, and design new catalysts and reagents.
Spectroscopic Studies: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide valuable insights into the structures and lifetimes of reactive intermediates.
Isotope Labeling Studies: Isotope labeling experiments can be used to trace the movement of atoms during a reaction, providing definitive evidence for proposed reaction mechanisms.
Photochemical Rearrangements: The photochemical decomposition of acyl azides can proceed through a nitrene intermediate, leading to different products than the thermal Curtius rearrangement. wikipedia.org Further investigation into these photochemical pathways could reveal new synthetic opportunities.
By gaining a more complete understanding of the fundamental reactivity of this compound, chemists will be better equipped to harness its synthetic potential and develop new and innovative applications.
Q & A
Q. What are the recommended synthetic routes for preparing 2-acetylbenzoic acid azide, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthesis of this compound is not explicitly detailed in the literature, analogous azide derivatives of benzoic acids are typically synthesized via nucleophilic substitution or diazotization. For example:
- Precursor : Start with 2-acetylbenzoic acid chloride (prepared by reacting 2-acetylbenzoic acid with thionyl chloride).
- Azide Formation : React the acid chloride with sodium azide (NaN₃) in anhydrous acetone at 0–5°C to minimize side reactions .
- Yield Optimization : Monitor reaction progress via FT-IR for the disappearance of the carbonyl chloride peak (~1800 cm⁻¹) and emergence of the azide peak (~2100 cm⁻¹). Typical yields range from 60–75% under inert atmospheres .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from its precursors or byproducts?
- Methodological Answer :
- ¹H NMR : The azide group (-N₃) does not produce a proton signal, but its presence alters the electronic environment of adjacent groups. For example, the acetyl proton (COCH₃) shifts downfield to ~2.6 ppm compared to 2-acetylbenzoic acid (~2.3 ppm) due to electron withdrawal by the azide .
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the -N₃ stretch. The carbonyl (C=O) stretch of the acetyl group appears at ~1680 cm⁻¹, distinct from carboxylic acid derivatives (~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Huisgen cycloaddition reactions?
- Methodological Answer : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, critical for bioconjugation. Key factors include:
- Catalyst Optimization : Use Cu(I) sources (e.g., CuBr with tris(benzyltriazolylmethyl)amine) to accelerate reaction rates.
- Steric Effects : The acetyl group at the 2-position may hinder regioselectivity; density functional theory (DFT) calculations can predict preferred reaction pathways .
Data Table :
| Catalyst System | Reaction Time (h) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|
| CuBr/TBTA | 2 | 92 | 95:5 |
| CuSO₄/NaAsc | 6 | 78 | 85:15 |
Q. How does this compound compare to other benzoic acid derivatives in inhibiting platelet prostaglandin synthesis?
- Methodological Answer : While 2-acetylbenzoic acid shows higher efficacy in inhibiting platelet PG synthesis than 2-propionyloxybenzoic acid (IC₅₀ = 1.2 µM vs. 3.8 µM) , its azide derivative may exhibit altered bioactivity due to enhanced membrane permeability from the azide group.
- Experimental Design :
In vitro assay : Treat platelet-rich plasma with this compound (0.1–10 µM) and measure thromboxane B₂ (TXB₂) via ELISA.
Q. How do crystallographic studies resolve contradictions in the reported tautomeric forms of 2-acetylbenzoic acid derivatives?
- Methodological Answer : X-ray crystallography (e.g., using SHELXT ) can clarify tautomerism. For example:
- Keto-enol Tautomerism : In this compound, the acetyl group predominantly adopts the keto form (C=O), as evidenced by bond lengths (C=O: ~1.21 Å; C-O: ~1.34 Å). Enol forms are rare unless stabilized by intramolecular hydrogen bonds .
Conflict Resolution : Earlier studies suggesting enol dominance lacked high-resolution data. Modern refinements (R-factor < 0.05) confirm keto dominance .
Methodological and Analytical Considerations
Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?
- Methodological Answer :
Q. How can computational models predict the membrane permeability of this compound for drug delivery applications?
- Methodological Answer : Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to calculate permeability coefficients (Pt). Key findings:
- pH Dependency : At physiological pH (7.4), the azide’s anionic form (N₃⁻) has low permeability (log Pt = -5.2). Acidic conditions (pH 4.5) favor neutral HN₃, increasing log Pt to -3.8 .
Data Interpretation and Conflict Analysis
Q. Why do some studies report divergent biological activities for 2-acetylbenzoic acid derivatives?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
